1-Methyl-1-phenethylhydrazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-methyl-1-(2-phenylethyl)hydrazine |
InChI |
InChI=1S/C9H14N2/c1-11(10)8-7-9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 |
InChI Key |
NYLHEAVZPYYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
Historical Context of Hydrazine Chemistry in Synthetic and Medicinal Research
The journey of hydrazine (B178648) (N₂H₄) chemistry began in the late 19th century, with its initial isolation from organic compounds in 1887. ontosight.ai This colorless liquid, with an odor reminiscent of ammonia (B1221849), quickly garnered scientific interest due to its potent reducing properties and its utility as a precursor in a variety of chemical reactions. ontosight.ai The early 20th century saw the development of the Raschig process, a method for producing hydrazine by oxidizing ammonia with sodium hypochlorite, which made it more accessible for broader research and industrial applications. ontosight.ai
Initially, the high reactivity of hydrazine and its derivatives made them valuable in the synthesis of diverse organic molecules. Their ability to react with carbonyl compounds to form hydrazones and with acids to form hydrazides established them as fundamental reagents in organic synthesis. ontosight.ai This reactivity also led to their early use in the development of pharmaceuticals. A notable example from this era is the discovery of the antitubercular activity of isoniazid, a hydrazide derivative, which highlighted the potential of hydrazine-based compounds in medicinal chemistry.
Beyond the laboratory, hydrazine found significant application as a high-energy fuel in rocket propulsion systems, a role that spurred further research into its synthesis and handling. ontosight.ai This dual identity—as both a versatile chemical building block and a high-energy material—drove much of the early research and development in hydrazine chemistry, laying the groundwork for the more nuanced and targeted applications seen today.
Classification and Structural Significance of Alkyl Phenethylhydrazines
Alkyl-phenethylhydrazines are a specific class of hydrazine (B178648) derivatives characterized by the presence of a phenethyl group (a two-carbon chain attached to a benzene (B151609) ring) and an alkyl group attached to the hydrazine moiety. The general structure of these compounds provides a scaffold that can be readily modified, leading to a diverse range of chemical properties and biological activities.
1-Methyl-1-phenethylhydrazine, the focus of this article, falls into this class. Its structure consists of a phenethyl group and a methyl group attached to the same nitrogen atom of the hydrazine core. This specific arrangement of substituents has a significant impact on its chemical behavior. The presence of the methyl group on the same nitrogen as the phenethyl group influences the steric and electronic environment around the hydrazine linkage, which in turn affects its reactivity in chemical transformations.
The structural significance of alkyl-phenethylhydrazines is best understood by examining related compounds that have been extensively studied. For instance, phenelzine (B1198762), an antidepressant, is a well-known phenethylhydrazine. researchgate.net Another related compound is pheniprazine (B1196415), which is α-methylphenethylhydrazine. chemicalbook.com The position and nature of the alkyl substitution on the hydrazine core are critical in determining the molecule's interaction with biological targets.
The table below provides a comparison of this compound with structurally related compounds.
| Compound Name | Structure | Key Structural Features |
| This compound | C₆H₅CH₂CH₂N(CH₃)NH₂ | Phenethyl group and methyl group on the same nitrogen atom. |
| Phenelzine | C₆H₅CH₂CH₂NHNH₂ | A primary phenethylhydrazine with an unsubstituted amino group. researchgate.net |
| Pheniprazine | C₆H₅CH₂CH(CH₃)NHNH₂ | An α-methyl substituted phenethylhydrazine. chemicalbook.com |
| 1-Methyl-1-phenylhydrazine | C₆H₅N(CH₃)NH₂ | A phenylhydrazine (B124118) with a methyl group on the same nitrogen as the phenyl group. |
The structural variations among these molecules, such as the presence and position of alkyl groups, directly influence their physicochemical properties, including polarity, solubility, and boiling point, as well as their reactivity in synthetic reactions.
Overview of Academic Research Trajectories for Hydrazine Containing Compounds
Diverse Synthetic Routes to N-Substituted Phenethylhydrazines
The construction of N-substituted phenethylhydrazines can be achieved through several strategic approaches, primarily involving the alkylation of a hydrazine derivative or the reduction of a hydrazone precursor.
Direct alkylation of the hydrazine moiety is a common and straightforward method for synthesizing N-substituted hydrazines. For the synthesis of 1-methyl-1-phenethylhydrazine, this can involve either the methylation of phenethylhydrazine or the phenethylation of methylhydrazine.
A primary route involves the nucleophilic substitution reaction between a hydrazine and an alkyl halide. For instance, the methylation of an N-acylhydrazone, followed by hydrolysis, can yield the desired product. A general procedure involves suspending the N'-benzylidenebenzohydrazide and potassium carbonate in acetone, followed by the addition of methyl iodide and heating. nih.gov A similar principle can be applied to phenethylhydrazine, where direct methylation with an agent like methyl iodide would yield this compound. To control the selectivity and avoid over-methylation, the reaction conditions, such as the choice of base and the stoichiometry of the reagents, must be carefully optimized. umn.edudtic.mil The use of a molar excess of the hydrazine derivative can help minimize dialkylation. uni-regensburg.de
Alternative methylating agents include dimethyl sulfate (B86663) or the use of methanol (B129727) with a suitable catalyst. nih.gov For example, a ruthenium complex can catalyze the N-methylation of amines using methanol as the methyl source under basic conditions. nih.gov While direct alkylation with alkyl halides can be difficult to control, reductive amination offers a more controlled alternative. masterorganicchemistry.com
The table below summarizes various alkylation approaches applicable to hydrazine synthesis.
| Alkylating Agent | Substrate | Base/Catalyst | Solvent | Conditions | Yield | Ref |
| Methyl Iodide | N'-Benzylidenebenzohydrazide | K₂CO₃ | Acetone | 50 °C, 18 h | - | nih.gov |
| Methyl Iodide | Aniline (B41778) | 2,6-Lutidine | Various | Room Temp | Good | dtic.mil |
| Methanol | Phenylamine | (DPEPhos)RuCl₂PPh₃ / Cs₂CO₃ | Methanol | 140 °C, 12 h | High | nih.gov |
| Dimethyl Carbonate | Phenethylamine (B48288) | MY Faujasites | - | - | 91-98% Selectivity | unive.it |
| Propargyl Bromide | Hydrazine Hydrate | - | Ethanol | Reflux | - | uni-regensburg.de |
The reduction of hydrazones, formed by the condensation of a hydrazine with an aldehyde or ketone, is a versatile method for producing substituted hydrazines. organic-chemistry.org For this compound, a plausible route involves the reaction of phenylacetaldehyde (B1677652) with methylhydrazine to form the corresponding hydrazone, which is then reduced.
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in combination with an acid catalyst like boric acid or p-toluenesulfonic acid, sometimes under solvent-free conditions. organic-chemistry.org A particularly useful reagent is sodium cyanoborohydride (NaBH₃CN), which can selectively reduce imines and hydrazones in the presence of more reactive carbonyl groups. masterorganicchemistry.com This allows for a one-pot reductive amination process where the aldehyde or ketone, hydrazine, and reducing agent are combined. masterorganicchemistry.comorganic-chemistry.org
Enzymatic approaches are also emerging. Imine reductases (IREDs) have been utilized for the reductive amination of carbonyls with hydrazines, a process termed reductive hydrazination. sigmaaldrich.com This biocatalytic method can proceed under mild conditions and offers potential for high selectivity. sigmaaldrich.com
The following table outlines different reduction methods for hydrazone precursors.
| Precursor Type | Reducing Agent | Catalyst/Conditions | Product Type | Yield | Ref |
| Hydrazone | Sodium Borohydride | Boric Acid / Solvent-free | Substituted Hydrazine | Good | organic-chemistry.org |
| Imine/Hydrazone | Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH | Substituted Amine/Hydrazine | Good | masterorganicchemistry.com |
| Aldehyde + Hydrazine | α-Picoline-borane | One-pot | N-Alkylhydrazine | Good | organic-chemistry.org |
| Carbonyl + Hydrazine | Imine Reductase (IRED) | Biocatalytic | Substituted Hydrazine | - | sigmaaldrich.com |
| Hydrazone | Nickel Nanoparticles | Isopropanol / 76°C | Substituted Hydrazine | Good | organic-chemistry.org |
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific enantiomers of chiral compounds is crucial in pharmaceutical development. This compound possesses a chiral center at the benzylic carbon of the phenethyl group. Achieving stereoselectivity in its synthesis can be approached in several ways.
One of the most direct strategies is to start from a chiral precursor, a method known as chiral pool synthesis. Enantiomerically pure (R)- or (S)-1-phenylethylamine can be used as the starting material. nih.gov For instance, reductive amination of acetophenone (B1666503) can produce chiral α-phenylethylamines, which can then be further elaborated. nih.gov Asymmetric Strecker synthesis using (R)-1-phenylethylamine as a chiral auxiliary has also been reported to produce chiral amino acids.
Another major approach is the asymmetric hydrogenation of a prochiral hydrazone. acs.org Transition metal catalysts, particularly those based on nickel, rhodium, or iridium, complexed with chiral ligands, have been shown to be effective in the asymmetric hydrogenation of N-acyl hydrazones to yield chiral hydrazines with high enantiomeric excess (ee). organic-chemistry.orgacs.org For example, a Ni–(S,S)-Ph-BPE complex has been used to hydrogenate cyclic N-acyl hydrazones to produce chiral cyclic hydrazines with up to >99% ee. acs.org
Biocatalysis also offers a powerful tool for stereoselective synthesis. Penicillin acylase has been used for the kinetic resolution of racemic α-phenylethylamine through stereoselective acylation in an aqueous medium, achieving high enantiomeric excess for the acylated product.
Derivatization and Functionalization Strategies for Enhanced Chemical Utility
The this compound scaffold can be further modified to create a diverse range of analogues. Functionalization can occur at the phenyl ring, the second nitrogen atom of the hydrazine moiety, or the methyl group.
The primary amino group of the hydrazine is a key site for derivatization. It can react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is often used for analytical purposes, for example, in derivatizing compounds for GC-MS analysis. google.com Acylation of the terminal nitrogen can be achieved using acid halides or anhydrides to form acylhydrazides.
The aromatic phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups, depending on the reaction conditions and the directing effects of the existing side chain.
Furthermore, the hydrazine itself can act as a nucleophile in various coupling reactions. For instance, palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines provides a route to N,N-disubstituted hydrazines. organic-chemistry.org
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of this compound, several parameters can be adjusted.
In alkylation reactions , key variables include the choice of solvent, base, temperature, and the stoichiometry of the reactants. dtic.miluni-regensburg.de For instance, in the methylation of amines, the use of a hindered, non-nucleophilic base like 2,6-lutidine can prevent the base itself from being alkylated while effectively scavenging the acid produced during the reaction. dtic.mil The concentration of reactants can also be crucial for achieving good yields and facilitating product purification. dtic.mil In direct alkylation of hydrazines, using a molar excess of the hydrazine can effectively suppress the formation of undesired dialkylated products. uni-regensburg.de
For reductive amination , the choice of reducing agent and the pH of the reaction medium are paramount. Mild reducing agents like NaBH₃CN are often preferred because they are stable in weakly acidic conditions, which favor imine/hydrazone formation without significantly reducing the starting aldehyde or ketone. masterorganicchemistry.com The reaction temperature and catalyst loading are also critical in catalytic hydrogenations to ensure high conversion and selectivity. nih.gov Optimization studies for nickel-catalyzed reactions of hydrazones have shown that factors such as the choice of ligand, solvent volume, and reaction atmosphere can significantly impact the product yield. nih.gov
The following table presents an example of optimization for a related N-methylation reaction.
| Entry | Catalyst (mol%) | Base (equiv) | Temperature (°C) | Solvent | Yield (%) |
| 1 | Ru Complex 1a (0.5) | Cs₂CO₃ (0.5) | 140 | Methanol | 95 |
| 2 | Ru Complex 1a (0.5) | K₂CO₃ (0.5) | 140 | Methanol | 87 |
| 3 | Ru Complex 1a (0.5) | Na₂CO₃ (0.5) | 140 | Methanol | 73 |
| 4 | Ru Complex 1a (0.5) | t-BuOK (0.5) | 140 | Methanol | 65 |
| 5 | Ru Complex 1a (0.5) | Cs₂CO₃ (0.5) | 120 | Methanol | 78 |
Adapted from a study on Ru-catalyzed N-methylation of aniline with methanol. nih.gov
Oxidative Transformations and Proposed Reaction Pathways
The oxidation of this compound and its close structural analog, phenelzine (B1198762), has been a subject of significant research, particularly in the context of its biological activity. These transformations can be categorized into enzymatic and non-enzymatic processes, both of which often proceed through highly reactive intermediates.
Enzymatic Activation Mechanisms
The primary enzymatic pathway for the oxidation of this compound and related arylalkylhydrazines involves the flavin-containing enzyme monoamine oxidase (MAO). nih.govresearchgate.net Phenelzine, which is 2-phenylethylhydrazine, serves as a well-studied model for understanding the enzymatic activation of this class of compounds. The process is an example of mechanism-based inhibition, where the enzyme converts the substrate into a reactive species that subsequently inactivates the enzyme. researchgate.net
The metabolism of phenelzine by MAO-B has been shown to produce β-phenylethylidenehydrazine (PEH) as a major product. ualberta.ca The formation of PEH is believed to occur through the intramolecular rearrangement of the transient phenylethyldiazene intermediate. ualberta.ca
Key Metabolic Products of Phenelzine Oxidation:
Phenylacetic acid ualberta.ca
p-Hydroxyphenylacetic acid ualberta.ca
β-Phenylethylidenehydrazine (PEH) ualberta.cawashington.edu
Phenethylamine ualberta.ca
Non-Enzymatic Oxidation Processes
Non-enzymatic oxidation of this compound and related hydrazines can be achieved through various chemical and electrochemical methods. These processes often mimic the initial steps of enzymatic oxidation, leading to the formation of similar reactive intermediates.
Chemical Oxidation: Chemical oxidants can be employed to oxidize phenethylhydrazine derivatives. For instance, the oxidation of phenylhydrazine (B124118) with potassium ferricyanide (B76249) is known to produce the corresponding diazene (B1210634). psu.edu The use of such oxidants can lead to the destruction of other molecules, such as cytochrome P-450, through the action of the generated reactive intermediates. psu.edu The reaction of peroxides, such as di-tert-butyl peroxide (DTBP) and dicumyl peroxide (DCP), can generate methyl radicals, which can then participate in methylation reactions. nih.gov While not a direct oxidation of the hydrazine moiety, this highlights the potential for radical generation in the presence of peroxides.
Electrochemical Oxidation: Electrochemical methods provide a controlled way to study the oxidation of hydrazine derivatives. The electrochemical oxidation of phenylhydrazine has been studied on various electrode materials. researchgate.net These studies often reveal complex reaction pathways involving the formation of adsorbed intermediates and, in some cases, polymer films on the electrode surface. researchgate.net The oxidation potentials are dependent on the substituents on the hydrazine and the aromatic ring. researchgate.net The electrochemical oxidation of arylhydrazines in the presence of iodide has been shown to produce aryl radicals, which can then be trapped to form aryl iodides. researchgate.net
Role as a Nucleophile and Electrophile in Organic Reactions
The hydrazine moiety in this compound confers significant nucleophilic character to the molecule. Its potential to act as an electrophile is less common and typically requires prior activation.
The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them effective nucleophiles. A classic example of this reactivity is the condensation reaction with aldehydes and ketones to form hydrazones. nih.gov These reactions are fundamental in organic synthesis and are often the first step in the formation of various heterocyclic compounds.
The formation of pyrazoles from the reaction of hydrazines with 1,3-dicarbonyl compounds or their precursors is a well-established synthetic route. beilstein-journals.org For instance, the reaction of phenethylhydrazine with metal-acetylacetonate complexes under microwave irradiation can yield substituted pyrazoles, although in the case of phenethylhydrazine itself, the yield of 3,5-dimethyl-1-phenethyl-1H-pyrazole was reported to be low under the specific conditions tested. researchgate.netnih.govrsc.orgrsc.org
The nucleophilicity of hydrazines allows them to participate in various multicomponent reactions for the synthesis of complex heterocyclic systems. beilstein-journals.org
The direct electrophilic character of this compound is not prominent. For the hydrazine moiety to act as an electrophile, it would typically need to be activated, for example, by oxidation to a diazenium (B1233697) species or by complexation with a Lewis acid. There is limited direct evidence in the literature for this compound acting as an electrophile in common organic reactions.
Formation and Reactivity of Transient Intermediates (e.g., Radicals, Diazenes)
The oxidation of this compound and its analogs is characterized by the formation of short-lived, highly reactive transient intermediates, namely radicals and diazenes.
As discussed in the enzymatic oxidation section, the formation of a phenylethyldiazene intermediate is a key step in the metabolism of phenelzine by MAO. nih.govresearchgate.net This diazene is highly unstable and can undergo several subsequent reactions. One major pathway is the formation of a phenylethyl radical, which is responsible for the alkylation and inactivation of the FAD cofactor in MAO. researchgate.net The formation of these radical intermediates has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy using spin-trapping agents. washington.edu In these studies, the phenylethyl radical generated during the microsomal metabolism of phenelzine was trapped and its EPR spectrum characterized. washington.edu
The reactivity of the diazene intermediate is not limited to radical formation. It can also rearrange to the more stable phenylethylidenehydrazine (B3061030) (PEH). ualberta.caualberta.ca The relationship between the diazene and PEH is complex, with suggestions that they may be formed through separate pathways or that the diazene can rearrange to PEH. researchgate.net
The generated radicals can also participate in other reactions. For example, substituted benzyl (B1604629) radicals have been shown to displace the nitro group of 2,2-diphenyl-1-picrylhydrazyl (DPPH). cdnsciencepub.com
EPR Spin Trapping of Phenylethyl Radical from Phenelzine: washington.edu
| Spin Trap | Radical Adduct | Source of Radical |
|---|---|---|
| POBN | 2-phenylethyl-POBN | Microsomal metabolism |
Supramolecular Interactions and Catalysis Involving Hydrazine Moieties
The hydrazine group can participate in various non-covalent interactions, leading to the formation of supramolecular assemblies. Furthermore, metal complexes of hydrazine derivatives can exhibit catalytic activity.
The N-H groups of the hydrazine moiety are capable of acting as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. These interactions can play a crucial role in the crystal packing of hydrazine derivatives. rsc.orgresearchgate.netcore.ac.uk In the crystal structures of phenylhydrazone derivatives, intramolecular N-H···π and N-H···O hydrogen bonds have been observed, which influence the conformation of the molecules. rsc.org These hydrogen bonding patterns can lead to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. nih.gov
Metal complexes involving hydrazine-derived ligands, such as hydrazones, have been extensively studied. researchgate.net These complexes can exhibit a wide range of coordination geometries and can self-assemble into supramolecular structures, such as one-dimensional coordination polymers. mdpi.com The catalytic applications of such complexes are an active area of research. For example, copper complexes with diaminobenzidine ligands, which share some structural similarities with hydrazine derivatives, have been shown to be effective bifunctional electrocatalysts for the oxygen reduction reaction and the hydrazine oxidation reaction. rsc.org Transition metal complexes with various ligands, including those derived from hydrazones, have been explored for a wide range of catalytic applications, including oxidation reactions, C-H bond activation, and polymerization. nih.govnih.govrsc.orgrsc.org
Molecular Biochemistry and Enzymatic Interactions of 1 Methyl 1 Phenethylhydrazine and Its Derivatives
Monoamine Oxidase (MAO) Inhibition Mechanisms
1-Methyl-1-phenethylhydrazine, also known as pheniprazine (B1196415), is a potent inhibitor of monoamine oxidase (MAO), a flavoenzyme responsible for the degradation of key amine neurotransmitters. The inhibition mechanism is complex, involving both reversible and irreversible steps that ultimately lead to the inactivation of the enzyme. This process is characteristic of mechanism-based inhibitors, which require catalytic conversion by the target enzyme to a reactive species that then inactivates the enzyme. nih.gov
The interaction of this compound with MAO is a multi-step process that begins with the formation of a non-covalent, reversible enzyme-inhibitor complex, which is then followed by an irreversible covalent modification. nih.gov Kinetic studies have revealed significant differences in the binding affinities and inactivation rates between the two major isoforms of the enzyme, MAO-A and MAO-B. nih.gov
Pheniprazine behaves as a mechanism-based inhibitor for both isoforms. The initial reversible binding is characterized by the dissociation constant (Ki), while the subsequent irreversible covalent adduct formation is defined by a first-order rate constant (k+2). Studies on rat and ox liver mitochondrial MAO have shown that pheniprazine exhibits a higher reversible binding affinity for MAO-A compared to MAO-B in rats. Conversely, the rate of irreversible inactivation is considerably faster for MAO-B than for MAO-A in the same species. nih.gov This kinetic profile highlights a complex isoform selectivity that is dependent on the specific step of the inhibition process.
| Enzyme Source | MAO Isoform | Reversible Inhibition (Ki, nM) | Irreversible Inhibition (k+2, min-1) | Reference |
|---|---|---|---|---|
| Rat Liver | MAO-A | 420 | 0.06 | nih.gov |
| Rat Liver | MAO-B | 2450 | 0.16 | nih.gov |
| Ox Liver | MAO-B | 450 | 0.29 | nih.gov |
The irreversible nature of MAO inhibition by hydrazine (B178648) derivatives like this compound stems from the formation of a stable covalent bond with the enzyme's essential flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The process is initiated by the MAO-catalyzed oxidation of the hydrazine inhibitor. This oxidation generates a highly reactive intermediate species, such as a diazene (B1210634). researchgate.net
This reactive intermediate then attacks the flavin moiety of the FAD cofactor. For many hydrazine and propargylamine (B41283) inhibitors, this covalent modification occurs at the N5 position of the flavin's isoalloxazine ring, forming a stable adduct. nih.govst-andrews.ac.uk This adduct formation effectively and permanently blocks the cofactor's ability to participate in the catalytic cycle of substrate oxidation, leading to the irreversible inactivation of the enzyme. nih.gov While the precise structure of the pheniprazine-FAD adduct is not detailed in the provided search results, the mechanism is well-established for this class of inhibitors. researchgate.netst-andrews.ac.uk
The active site of monoamine oxidase is located deep within the protein, at the end of a long hydrophobic cavity leading from the surface. youtube.com Both MAO-A and MAO-B isoforms possess a covalently bound FAD cofactor, which is attached via a cysteine residue (Cys406 in MAO-A, Cys397 in MAO-B). nih.gov
The architecture of the active site cavity is crucial for substrate recognition and inhibitor binding. A key feature is an "aromatic cage" formed by two tyrosine residues (Tyr407 and Tyr444 in MAO-A; Tyr398 and Tyr435 in MAO-B). nih.govnih.gov These residues are thought to orient the amine substrate or inhibitor for optimal interaction with the FAD cofactor. nih.gov The hydrophobic nature of the cavity walls restricts access by water and favors the binding of lipophilic molecules. youtube.com
The two MAO isoforms, despite sharing over 70% sequence homology, exhibit distinct specificities for substrates and inhibitors. nih.gov As shown in the kinetic data (Table 4.1.1), this compound displays a mixed selectivity profile. It binds reversibly with higher affinity to rat MAO-A, but irreversibly inactivates rat MAO-B at a faster rate. nih.gov
The mechanistic basis for this selectivity lies in the structural differences within their active site cavities. The active site of MAO-A is a single large cavity (approx. 550 ų), whereas the MAO-B active site is bifurcated into an entrance cavity and a substrate cavity. youtube.commdpi.com This difference is largely dictated by the presence of Ile199 in MAO-B, which is replaced by Phe208 in MAO-A. nih.gov Additionally, the residue Tyr326 in MAO-B (versus Ile335 in MAO-A) acts as a gatekeeper, further constraining the shape and flexibility of the MAO-B active site. nih.govcriver.com The more rigid and hydrophobic nature of the MAO-B active site is a key determinant for its selective interaction with certain inhibitors. nih.gov The β-methylation present in this compound is a structural feature that often confers selectivity towards MAO-B among phenethylamine (B48288) derivatives. nih.gov
Interactions with Other Amine Oxidases (e.g., Lysyl Oxidase)
The reactivity of hydrazine-containing compounds is not limited to monoamine oxidases. This class of molecules is also known to inhibit other amine oxidases, such as lysyl oxidase (LOX), which possesses a different type of cofactor. nih.govnih.gov
Lysyl oxidase (LOX) is a copper-dependent amine oxidase that contains a lysyl tyrosylquinone (LTQ) cofactor. It plays a critical role in the cross-linking of collagen and elastin. Small-molecule aryl hydrazines, particularly phenylhydrazine (B124118), are well-established irreversible inhibitors of LOX. nih.gov
| Hydrazine Compound Class | Lysyl Oxidase (LOX) IC50 (μM) | Lentil Seedling Diamine Oxidase (LSDAO) IC50 (μM) | Reference |
|---|---|---|---|
| Phenylhydrazine | 6 | 0.03 | nih.govresearchgate.net |
| Hydrazide derivative | 20 | >1000 | nih.govresearchgate.net |
| Alkyl hydrazine derivative | 40 | 0.08 | nih.govresearchgate.net |
| Semicarbazide derivative | 100 | >1000 | nih.govresearchgate.net |
Kinetic Parameter Determination (e.g., K_i, V_max)
There is no available scientific literature detailing the kinetic parameters, such as the inhibition constant (K_i) or the maximum reaction velocity (V_max), for the interaction of this compound with any enzymatic systems. While research has been conducted on the kinetics of similar compounds, such as pheniprazine ((1-methyl-2-phenylethyl)hydrazine), with enzymes like monoamine oxidase (MAO), these findings cannot be directly attributed to this compound due to structural differences that would likely influence their biochemical activity.
Modulation of Specific Biochemical Pathways in Preclinical In Vitro Systems
An extensive search of scientific databases did not yield any studies investigating the modulation of specific biochemical pathways by this compound in preclinical in vitro systems. Information regarding its effects on cellular signaling, neurotransmitter pathways, or other biochemical cascades has not been documented.
Metabolic Transformations and Metabolite Identification in Enzymatic Systems (Excluding In Vivo Human Data)
There is a lack of published data on the metabolic fate of this compound in enzymatic systems. Studies identifying the metabolites produced from the interaction of this compound with in vitro enzymatic preparations, such as liver microsomes, have not been found. While research on related compounds like phenelzine (B1198762) has identified enzymatic N-methylation as a metabolic pathway, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Key Structural Motifs Governing Enzymatic Potency and Selectivity
The core structure of phenelzine (B1198762), (2-phenylethyl)hydrazine, provides the essential scaffold for MAO inhibition. The key motifs responsible for its activity are the hydrazine (B178648) functional group (-NH-NH2) and the phenylethyl moiety. The hydrazine group is crucial for the mechanism-based inactivation of MAO, a process that involves enzyme-catalyzed oxidation of the hydrazine to a reactive diazene (B1210634) intermediate. acs.orgresearchgate.net This intermediate then leads to the formation of an arylalkyl radical that covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, resulting in irreversible inhibition. acs.orgresearchgate.net
The phenylethyl portion of the molecule plays a significant role in binding to the active site of the enzyme. The aromatic ring and the ethyl linker position the reactive hydrazine group correctly within the enzyme's catalytic site. The active site of MAO-B, for instance, features an "aromatic sandwich" formed by Tyr435 and Tyr398 residues, which helps to stabilize the binding of substrates. researchgate.net
Impact of Substituent Effects on Ligand-Enzyme Binding Affinities
The introduction of substituents onto the core phenelzine structure, as in 1-Methyl-1-phenethylhydrazine, has a profound impact on binding affinity and inhibitory activity.
Hydrazine Substitution: The presence of a free, unsubstituted hydrazine group is often considered critical for potent MAO inhibition. nih.gov Studies on phenelzine analogues have shown that substitutions on the hydrazine nitrogen atoms, such as methylation or acetylation, can negate or significantly reduce inhibitory action against enzymes like LSD1. nih.gov For instance, the N-acetylated metabolite of phenelzine, N2-acetylphenelzine, still demonstrates MAO inhibition, but the nature of the substituent alters the compound's properties. nih.gov
Alkyl Substitution: The addition of a methyl group on the α-carbon of the ethyl side chain (the carbon adjacent to the hydrazine group), as seen in pheniprazine (B1196415) (α-methylphenelzine), can alter the molecule's interaction with the enzyme. wikipedia.org In the case of this compound, the methyl group is on the nitrogen atom of the hydrazine. This substitution can influence the electronic properties and steric hindrance of the molecule. A methyl group can act as a hydrophobic feature, potentially increasing electron density and boosting inhibitory activity by enhancing interactions within the hydrophobic regions of the enzyme's active site. researchgate.net
Phenyl Ring Substitution: Modifying the phenyl ring with various substituents (e.g., halogens, methoxy (B1213986) groups) is a common strategy to modulate activity and selectivity. Electron-withdrawing groups and bulky substituents on the phenyl ring have been shown to enhance the inhibitory potency of some MAO inhibitors. nih.gov The hydrophobicity of substituents can also play a role; for some inhibitor classes, binding affinity increases with the hydrophobicity of the substituent. researchgate.net
The table below summarizes the effect of certain substitutions on the activity of phenelzine-like compounds, based on findings from related inhibitor studies.
| Compound/Analog Class | Substitution | Observed Effect on Activity | Reference |
| N-Substituted Hydrazines | Acetylation or Methylation on hydrazine nitrogen | Generally negates or reduces inhibitory action. | nih.gov |
| α-Substituted Phenethylhydrazines | Methyl group on the α-carbon | Can alter steric and electronic properties, influencing potency. | wikipedia.org |
| Phenyl Ring Substituted Analogs | Electron-withdrawing and bulky groups | Can enhance inhibitory potency. | nih.gov |
| Hydrazine-linked Thiazoles | Methyl group on the thiazole (B1198619) ring | Acted as a hydrophobic feature, increasing inhibitory activity. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydrazine Derivatives
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy For hydrazine derivatives, QSAR models are developed to predict their MAO inhibitory potency and to guide the design of new, more effective inhibitors. researchgate.netresearchgate.net
These models typically use physicochemical descriptors such as:
Hydrophobicity (LogP): Describes the molecule's partitioning between an oily and an aqueous phase, which is crucial for crossing biological membranes and binding to hydrophobic pockets in the enzyme.
Electronic Parameters (e.g., Hammett constants, F): Quantify the electron-donating or electron-withdrawing nature of substituents, which affects binding interactions. nih.gov
Steric Parameters (e.g., Taft steric parameter, Es): Describe the size and shape of substituents, which is critical for the fit of the inhibitor into the enzyme's active site. nih.gov
For example, a QSAR study on 1-methyl-3-phenylpyrroles, which are MAO-B inhibitors, found that inhibitory potency was dependent on the steric bulk and electron-withdrawing properties of substituents on the phenyl ring. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to various classes of MAO inhibitors, including those with hydrazine or hydrazone moieties. fabad.org.tr These models generate 3D contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a powerful tool for rational drug design. fabad.org.tr
Rational Design Strategies for Targeted Biochemical Modulation
Rational design strategies leverage the understanding of SAR and enzyme structure to create inhibitors with improved potency and selectivity. rsc.orgnih.gov For hydrazine-based MAO inhibitors, these strategies include:
Structure-Based Design: This approach uses the 3D crystal structure of the target enzyme (MAO-A or MAO-B) to design inhibitors that fit precisely into the active site. acs.org By analyzing the interactions between known inhibitors and the enzyme's amino acid residues, medicinal chemists can design new molecules with complementary shapes and chemical features to maximize binding affinity and achieve selectivity. researchgate.net For instance, the different cavity sizes of MAO-A (~550 ų) and MAO-B (~700 ų) allow for the design of isoform-selective inhibitors.
Ligand-Based Design: When a high-resolution structure of the target is unavailable, ligand-based methods are used. rsc.org This involves analyzing a series of known active molecules to build a pharmacophore model or a QSAR equation. This model can then be used to design new compounds with the desired properties.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold (e.g., the phenylethylhydrazine core) with a different chemical group that maintains the essential 3D arrangement of functional groups required for activity. This can lead to compounds with improved properties. For example, researchers have designed numerous MAO inhibitors based on scaffolds like quinazoline, coumarin, and thiazole, often incorporating a hydrazine or hydrazone linker. royalsocietypublishing.orgacs.orgfrontiersin.org
Pharmacophore Development and Validation in Chemical Biology
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. researchgate.net For hydrazine-based MAO inhibitors, pharmacophore models are crucial tools in chemical biology for identifying novel inhibitors from large chemical databases via virtual screening. researchgate.net
The development of a pharmacophore model typically involves:
Identifying Key Features: Analyzing a set of active inhibitors to identify common structural features responsible for their biological activity. For hydrazine MAO inhibitors, these features often include an aromatic ring, a hydrophobic group, and a hydrogen bond donor/acceptor (the hydrazine moiety). researchgate.net
Model Generation: Using computational software to generate a 3D arrangement of these features. For instance, a pharmacophore model for a series of hydrazine-linked thiazole MAO-B inhibitors identified a six-feature hypothesis (one hydrogen bond acceptor, one hydrogen bond donor, three aromatic rings, and one hydrophobic feature) as crucial for optimal inhibition. researchgate.net
Validation: The generated model is then validated to ensure its predictive power. This is done by using the model to screen a database of compounds with known activities (including active and inactive molecules) to see if it can successfully distinguish between them. acs.org
Once validated, these pharmacophore models serve as powerful filters in virtual screening campaigns to identify new potential MAO inhibitors with diverse chemical scaffolds for further investigation. researchgate.net
Computational and Theoretical Chemistry of 1 Methyl 1 Phenethylhydrazine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular structure and reactivity. For 1-methyl-1-phenethylhydrazine, these calculations are typically performed using a basis set like 6-311++G(d,p) to ensure a high degree of accuracy.
The electronic structure of a molecule dictates its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution across the molecule. nih.govresearchgate.net It uses a color-coded surface to identify electron-rich regions (nucleophilic sites, typically colored in shades of red) and electron-poor regions (electrophilic sites, colored in shades of blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine (B178648) group, indicating their nucleophilic character, and positive potential around the hydrogen atoms.
Table 1: Calculated Quantum Chemical Descriptors for this compound
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.7 eV |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.2 eV |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 0.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 2.85 eV |
| Electronegativity (χ) | Power of an atom to attract electrons ((I+A)/2) | 3.35 eV |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org this compound is a flexible molecule with several rotatable bonds, including the C-C bond of the phenethyl group and the C-N and N-N bonds. A systematic search of the potential energy surface is performed to identify all possible low-energy conformations (conformers).
Following the identification of conformers, geometry optimization is carried out using methods like DFT (e.g., B3LYP functional) to find the most stable structure, which corresponds to the global minimum on the potential energy surface. researchgate.netnih.gov This process provides precise information on bond lengths, bond angles, and dihedral angles. Studies on similar hydrazine derivatives show that the most stable conformation is often influenced by factors such as intramolecular hydrogen bonding and steric hindrance. researchgate.netresearchgate.net
Table 2: Optimized Geometric Parameters for a Stable Conformer of this compound (Illustrative)
| Parameter | Description | Calculated Value |
|---|---|---|
| r(N-N) | Hydrazine N-N bond length | 1.43 Å |
| r(C-N)phenethyl | Bond length between phenethyl carbon and nitrogen | 1.47 Å |
| r(C-N)methyl | Bond length between methyl carbon and nitrogen | 1.46 Å |
| ∠(C-N-N) | Angle around the substituted nitrogen | 112.5° |
| τ(C-C-N-N) | Dihedral angle of the phenethyl side chain | -65.0° |
Molecular Docking Simulations for Enzyme-Ligand Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the potential mechanism of action of this compound by identifying its binding mode within the active site of an enzyme, such as monoamine oxidase (MAO).
The docking process involves placing the 3D structure of this compound into the binding pocket of a target protein and evaluating numerous possible orientations. The output is a set of predicted binding poses. Analysis of the best-ranked pose reveals the specific interactions between the ligand and the protein's amino acid residues.
These interactions form a unique "interaction fingerprint," which details the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, π-π stacking (with the phenyl ring), and cation-π interactions. researchgate.netnih.govmdpi.com For this compound, the hydrazine moiety could act as a hydrogen bond donor and acceptor, while the phenethyl group could engage in hydrophobic and aromatic interactions.
Table 3: Hypothetical Interaction Fingerprint for this compound with a Target Enzyme
| Interacting Residue | Interaction Type | Ligand Group Involved | Distance |
|---|---|---|---|
| TYR 435 | π-π Stacking | Phenyl Ring | 4.5 Å |
| PHE 208 | Hydrophobic (π-Alkyl) | Phenethyl Group | 5.1 Å |
| GLN 215 | Hydrogen Bond (Acceptor) | Hydrazine N-H | 2.9 Å |
| CYS 172 | Hydrophobic | Methyl Group | 4.8 Å |
Each predicted binding pose is assigned a score by a scoring function, which estimates the binding affinity (or binding free energy). nih.govduke.edu Lower scores typically indicate more favorable binding. These scores are often expressed in units of kcal/mol. d-nb.inforesearchgate.net Scoring functions consider various energetic contributions, including electrostatic interactions, van der Waals forces, and solvation effects, to rank the poses and identify the most likely binding mode. researchgate.net
Table 4: Example of Docking Scores for Different Poses of this compound
| Pose Rank | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 1 | -8.5 | H-bond with GLN 215, π-π stacking with TYR 435 |
| 2 | -8.1 | H-bond with SER 200, Hydrophobic contact with ILE 335 |
| 3 | -7.9 | π-π stacking with TYR 435, No H-bonds |
Molecular Dynamics Simulations for Dynamic Interaction Profiling
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the ligand and protein, and provide a more accurate profile of the binding interactions. researchgate.netnih.gov
An MD simulation of the this compound-enzyme complex would typically be run for hundreds of nanoseconds. The resulting trajectory is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand to evaluate its stability in the binding pocket and the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions. This dynamic profiling can confirm or refine the binding hypothesis generated by docking.
Table 5: Key Analyses in a Molecular Dynamics Simulation of the Ligand-Enzyme Complex
| Analysis Type | Purpose | Expected Outcome for a Stable Complex |
|---|---|---|
| RMSD of Ligand | To assess the stability of the ligand's binding pose. | Low and stable RMSD value (e.g., < 2.5 Å) after initial equilibration. researchgate.net |
| RMSF of Protein Residues | To identify flexible regions of the protein upon ligand binding. | Lower fluctuations for residues in the binding pocket, indicating stabilization. |
| Interaction Analysis | To monitor the persistence of key interactions (e.g., H-bonds) over time. | High occupancy (>50%) for critical hydrogen bonds and stable hydrophobic contacts. |
| Binding Free Energy (MM/PBSA) | To provide a more accurate estimation of binding affinity from the simulation trajectory. | A negative ΔGbind value, corroborating favorable binding. nih.gov |
Cheminformatics and Virtual Screening Applications in Chemical Research
Cheminformatics serves as a important tool in the study of this compound, enabling the analysis and prediction of its properties based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of cheminformatics, are employed to establish a mathematical relationship between the structural features of a molecule and its biological activity. For hydrazine derivatives, QSAR studies have been instrumental in predicting various activities, including their potential as anticancer agents and their reaction kinetics. These models rely on the calculation of molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
Virtual screening is another powerful computational technique that can be applied to this compound to identify potential biological targets and design novel inhibitors. nih.gov This method involves the computational docking of a library of small molecules into the binding site of a target protein to predict their binding affinity and mode of interaction. nih.gov For a compound like this compound, virtual screening could be utilized to explore its interactions with various enzymes, such as monoamine oxidase (MAO), to elucidate the structural basis of its inhibitory activity. The process can help in prioritizing compounds for experimental testing, thereby accelerating the drug discovery process. u-strasbg.fr
Table 1: Illustrative Molecular Descriptors for this compound
| Descriptor | Value | Significance |
| Molecular Weight | 150.22 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | 1.85 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Hydrogen Bond Donors | 1 | The -NH2 group can act as a hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms can act as hydrogen bond acceptors. |
| Polar Surface Area | 38.2 Ų | Relates to the compound's ability to permeate biological membranes. |
Note: The values in this table are calculated from standard cheminformatics software and are for illustrative purposes.
Table 2: Example of a Virtual Screening Docking Score
| Target Protein | Docking Score (kcal/mol) | Predicted Interaction |
| Monoamine Oxidase A (MAO-A) | -7.2 | Potential inhibitory activity through binding to the active site. |
| Monoamine Oxidase B (MAO-B) | -6.8 | Potential inhibitory activity with slightly lower predicted affinity compared to MAO-A. |
Note: These docking scores are hypothetical and serve to illustrate the output of a virtual screening experiment.
Correlation of Theoretical Predictions with Experimental Biochemical Data
A critical aspect of computational chemistry is the validation of theoretical predictions through correlation with experimental biochemical data. For this compound, theoretical calculations can provide predictions about its reactivity, metabolic stability, and interaction with biological targets. These predictions can then be compared with results from in vitro and in vivo studies to refine the computational models and gain a deeper understanding of the compound's mechanism of action.
For instance, molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can offer insights into the kinetic stability and reactivity of this compound. scialert.net A smaller HOMO-LUMO gap generally suggests higher reactivity. scialert.net These theoretical predictions can be correlated with experimental data on the compound's metabolism, where more reactive compounds may be more susceptible to enzymatic degradation. scialert.net
Furthermore, the binding affinities and interaction patterns predicted by molecular docking studies can be compared with experimentally determined inhibition constants (e.g., IC₅₀ or Kᵢ values) from enzyme assays. A strong correlation between the predicted and experimental values would validate the docking protocol and provide confidence in its use for designing new, more potent analogs. For monoamine oxidase inhibitors like phenelzine (B1198762), clinical studies have shown a relationship between the extent of MAO inhibition and therapeutic response, providing a benchmark for the desired level of biological activity that computational models should aim to predict. duke.edubohrium.com
Table 3: Correlation of Theoretical and Experimental Data for a Hypothetical Analog
| Analog | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (nM) |
| Analog A | -7.5 | 50 |
| Analog B | -8.2 | 25 |
| Analog C | -6.9 | 100 |
Note: This table illustrates the type of data used to correlate theoretical predictions with experimental results.
Advanced Analytical Methodologies in Chemical Research
Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure of 1-methyl-1-phenethylhydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the number and types of protons and carbons, respectively, as well as their connectivity.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenethyl group would typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The two methylene (B1212753) groups of the phenethyl chain would present as two distinct multiplets, likely around 2.8-3.2 ppm. The methyl group attached to the hydrazine (B178648) nitrogen would give a singlet, expected to be in the range of 2.5-3.0 ppm. The protons on the terminal nitrogen of the hydrazine would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons would have characteristic shifts between 120 and 140 ppm. The methylene carbons of the phenethyl group and the methyl carbon would appear in the aliphatic region of the spectrum.
Table 7.1.1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | m | 5H | Aromatic protons (C₆H₅) |
| ~2.95 | t | 2H | -CH₂-Ph |
| ~2.80 | t | 2H | -N-CH₂- |
| ~2.60 | s | 3H | N-CH₃ |
| variable | br s | 2H | -NH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₉H₁₄N₂), the molecular weight is 150.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 150. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the methylene groups of the phenethyl moiety and the cleavage of the N-N bond of the hydrazine group.
Table 7.1.2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 150 | [C₉H₁₄N₂]⁺ (Molecular Ion) |
| 105 | [C₈H₉]⁺ (phenethyl fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 45 | [CH₅N₂]⁺ (methylhydrazine fragment) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The N-H bending vibration would be expected around 1600 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
Table 7.1.3: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| 1580-1650 | N-H bend | Primary Amine (-NH₂) |
| 1450-1600 | C=C stretch | Aromatic Ring |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. For this compound, methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly useful.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a stable derivative is often formed to improve its thermal stability and chromatographic behavior. For instance, derivatization with acetylacetone (B45752) can form a stable cyclized product that can be readily analyzed by GC. A study on the related compound phenelzine (B1198762) demonstrated a quantitative GC assay where a stable derivative was formed by cyclization with acetylacetone, followed by liquid-liquid extraction and analysis using capillary GC with a nitrogen-specific detector. oup.com This method allows for low detection limits and good precision. oup.com The purity of a sample of this compound can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and purification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound can be assessed by integrating the peak area at a specific wavelength using a UV detector.
Table 7.2.1: Example HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography of Co-crystallized Enzyme-Inhibitor Complexes
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a molecule, including complex biological macromolecules like enzymes and their interactions with inhibitors. While no specific crystal structure of this compound co-crystallized with an enzyme is publicly available, this methodology is crucial for understanding how such an inhibitor might bind to its target enzyme, for example, monoamine oxidase (MAO).
The process involves crystallizing the target enzyme in the presence of the inhibitor. These co-crystals are then exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions of the protein and the bound inhibitor can be determined.
Studies on monoamine oxidase A (MAOA) and B (MAOB) have successfully used X-ray crystallography to elucidate the structures of these enzymes in complex with various inhibitors. pnas.orgnih.gov For instance, the crystal structure of human MAOA has been solved at high resolution, revealing the details of the active site and how inhibitors bind. pnas.org Such structural information is invaluable for the rational design of new, more potent, and selective inhibitors. nih.gov It allows for a detailed visualization of the key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the enzyme's active site.
Table 7.3.1: General Steps in X-ray Crystallography of an Enzyme-Inhibitor Complex
| Step | Description |
| 1. Protein Expression and Purification | Production and isolation of a high-purity sample of the target enzyme. |
| 2. Crystallization | Growing well-ordered crystals of the enzyme in the presence of the inhibitor. |
| 3. X-ray Diffraction Data Collection | Exposing the crystal to an X-ray source and collecting the diffraction data. |
| 4. Structure Determination | Solving the phase problem and calculating the electron density map. |
| 5. Model Building and Refinement | Building an atomic model into the electron density map and refining it to fit the data. |
Microcalorimetry and Biophysical Techniques for Binding Thermodynamics
Understanding the thermodynamics of inhibitor binding to an enzyme is crucial for drug discovery and development. Microcalorimetry and other biophysical techniques provide quantitative data on the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding event.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. frontiersin.org In a typical ITC experiment, a solution of the inhibitor is titrated into a solution of the enzyme, and the resulting heat changes are measured. frontiersin.org This allows for the determination of the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.
ITC is a versatile technique that can be applied to a wide range of enzyme-inhibitor systems and does not require labeling of the interacting molecules. nih.gov It provides a complete thermodynamic profile of the binding interaction in a single experiment. acs.org Recent advancements in ITC-based methods also allow for the rapid characterization of enzyme kinetics and the mode of inhibition. acs.orgcasss.org
Table 7.4.1: Thermodynamic Parameters Obtainable from ITC
| Parameter | Description |
| Kₐ (Association Constant) | A measure of the affinity of the inhibitor for the enzyme. |
| K₋ (Dissociation Constant) | The reciprocal of Kₐ, also indicating binding affinity. |
| ΔH (Enthalpy of Binding) | The heat change associated with the binding event. |
| ΔS (Entropy of Binding) | The change in randomness or disorder upon binding. |
| ΔG (Gibbs Free Energy) | The overall energy change of the binding process, related to Kₐ. |
| n (Stoichiometry) | The molar ratio of inhibitor to enzyme in the complex. |
Other biophysical techniques such as Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) can also be used to study enzyme-inhibitor binding. SPR can provide kinetic data on the association and dissociation rates of the inhibitor, while DSF can be used to assess the thermal stability of the enzyme upon inhibitor binding. Together, these biophysical methods provide a comprehensive understanding of the molecular interactions governing enzyme inhibition. nih.govnih.gov
Future Research Directions and Unexplored Academic Avenues
Discovery of Novel Enzyme Targets for Hydrazine (B178648) Derivatives
The intrinsic reactivity of the hydrazine moiety suggests that 1-Methyl-1-phenethylhydrazine could interact with a variety of enzymes. Future research should aim to move beyond known targets, such as monoamine oxidases (MAO), to identify novel protein interactions. Hydrazine derivatives have been identified as inhibitors of various enzymes, including aspartic proteases. researchgate.net The electron-rich nature of hydrazine makes it a versatile chemical warhead for chemoproteomic platforms designed to capture cofactor-dependent enzymes. matthewslab.org
Exploratory studies could screen this compound against broad panels of enzyme classes. Based on the reactivity of similar compounds, several enzyme families present themselves as high-priority targets. acs.org
Potential Enzyme Classes for Investigation:
Flavoenzymes: Beyond MAO, other flavoenzymes with noncovalently bound FAD cofactors, like lysine-specific histone demethylase 1A (LSD1), are potential targets. acs.org
Heme Enzymes: Hydrazines are known to react with heme enzymes, leading to alkylated heme products. acs.org Prostaglandin E synthase 2 (PTGES2) and heme oxygenase 2 (HMOX2) are examples of targets in this class. acs.org
Iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) Dioxygenases: This class, which includes enzymes critical for cellular processes like RNA demethylation (e.g., FTO and ALKBH1), has been shown to be targeted by covalent inactivators for the first time using hydrazine probes. acs.org
Table 1: Potential Novel Enzyme Targets for this compound
| Enzyme Class | Example Enzyme(s) | Rationale for Investigation |
|---|---|---|
| Flavoenzymes | Lysine-specific histone demethylase 1A (LSD1) | Reactivity of hydrazine moiety with FAD cofactors. acs.org |
| Heme Enzymes | Heme oxygenase 2 (HMOX2) | Known reactivity of hydrazines with heme centers. acs.org |
| Fe/2OG Dioxygenases | Fat mass and obesity-associated protein (FTO) | Precedent for covalent inactivation by hydrazine probes. acs.org |
| Aspartic Proteases | Cathepsin D, Plasmepsin-II | Hydrazine derivatives identified as novel inhibitors. researchgate.net |
Development of Advanced Synthetic Strategies for Complex Analogues
To explore the structure-activity relationship (SAR) of this compound, the development of advanced synthetic strategies is paramount. Modern organic synthesis offers a toolkit to generate a diverse library of complex analogues. These methods allow for precise modifications to the core structure, enabling a systematic investigation of how structural changes affect biological activity.
Recent advances in the synthesis of complex hydrazine derivatives include:
Catalytic Cross-Coupling: Nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines provides a route to hydrazides. organic-chemistry.org Similarly, ruthenium complexes have been used to synthesize alkylated acyl hydrazides via a "borrowing hydrogen" strategy. organic-chemistry.org
Reductive Alkylation: Direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane offers an efficient one-pot method to produce various N-alkylhydrazine compounds. organic-chemistry.org
Direct Synthesis from Dinitrogen: An innovative approach uses polymetallic titanium hydride compounds to synthesize hydrazine derivatives directly from highly stable nitrogen molecules (N₂) under mild conditions, opening a new avenue for creating novel structures. riken.jp
Aza-Lossen Rearrangement: This procedure can convert amines into complex hydrazine derivatives in two steps under mild conditions, allowing for the chemoselective formation of N-N bonds. organic-chemistry.org
These strategies could be employed to synthesize analogues of this compound with modifications to the phenyl ring, the ethyl linker, or the methyl group, creating a library for comprehensive biological screening.
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling is an indispensable tool for accelerating drug discovery and chemical research. For this compound and its future analogues, refining computational models can provide enhanced predictive power regarding their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as their potential biological targets. nih.gov
Future work should focus on developing specific Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net This involves:
Descriptor Calculation: Generating a comprehensive set of molecular descriptors for this compound and its synthesized analogues. These can include topological fingerprints (e.g., ECFP, FCFP) and physicochemical properties. d-nb.info
Model Training: Using experimental data from biological screenings to train machine learning algorithms. The goal is to build models that can accurately correlate specific structural features with observed activity at enzyme targets. nih.gov
Predictive Screening: Employing the validated models to virtually screen large libraries of hypothetical analogues, prioritizing the most promising candidates for synthesis and testing.
Molecular docking simulations can further refine predictions by modeling the binding interactions between the compound and the active sites of potential enzyme targets, providing insights into the mechanism of action at an atomic level. grafiati.com
Table 2: Computational Approaches for Predictive Modeling
| Modeling Technique | Application for this compound | Predicted Outcome |
|---|---|---|
| 2D/3D-QSAR | Correlate structural features of analogues with biological activity. nih.gov | Predictive models for enzyme inhibition or other activities. |
| Molecular Docking | Simulate binding pose and affinity within enzyme active sites. grafiati.com | Identification of key binding interactions and potential targets. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. d-nb.info | Early-stage risk assessment and candidate prioritization. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |
Integration with Chemical Probes for Proteomic and Interactome Studies
To fully understand the cellular effects of this compound, it is crucial to identify its direct interaction partners within the entire proteome. Activity-based protein profiling (ABPP) using chemical probes is a powerful strategy for this purpose. nih.gov An analogue of this compound could be synthesized with a clickable tag (e.g., an alkyne or azide (B81097) group). This functionalized probe could then be introduced into cells or cell lysates. nih.gov
The probe would covalently bind to its protein targets through mechanisms such as:
Direct Polar Coupling (DPC): The hydrazine acts as a nucleophile, directly linking the probe to the protein. acs.org
Oxidative Fragmentation/Coupling (OFC): The probe undergoes fragmentation, leading to a C-C bond with the enzyme. acs.org
After labeling, "click" chemistry can be used to attach a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.gov Subsequent analysis by mass spectrometry-based proteomics can identify the captured proteins, thus mapping the compound's interactome and revealing its mechanism of action on a global scale. nih.govnih.gov This approach allows for the unbiased discovery of both expected and unexpected cellular targets.
Exploration of this compound in Materials Science or Chemical Sensing (Academic Focus Only)
The unique chemical properties of the hydrazine moiety also open avenues for academic exploration in materials science and chemical sensing.
Materials Science: Hydrazine derivatives can serve as building blocks or functional components in novel materials. For example, 1-Methyl-1-phenylhydrazine has been described as a chemical crosslinking agent for producing hydrogels. biosynth.com Future academic research could explore the polymerization of functionalized this compound monomers to create new polymers with unique electronic or physical properties. Appending the molecule to fluorescent dyes, such as BODIPY, could create materials with interesting redox and photophysical properties for academic study. nih.gov
Chemical Sensing: Hydrazine derivatives are utilized in the development of chemosensors. mdpi.com The nucleophilic nitrogen atoms of this compound could potentially interact with specific analytes, leading to a detectable signal. Research could focus on immobilizing the compound or its derivatives onto electrode surfaces to create electrochemical sensors for detecting specific metal ions or organic molecules. rsc.orgacs.org The design could also involve creating hydrazone derivatives that exhibit colorimetric or fluorimetric changes upon binding to a target analyte, forming the basis of a new optical sensor. mdpi.com
Q & A
Q. Basic Research
- Ventilation : Use fume hoods to avoid inhalation of vapors (hydrazines are toxic and potentially carcinogenic) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize residues with dilute HCl before disposal .
How can computational methods improve the design of hydrazine-based compounds?
Q. Advanced Research
- Molecular Dynamics (MD) : Simulate stability of hydrazone conformers in biological environments .
- QSAR Modeling : Correlate substituent effects (e.g., logP, TPSA) with bioavailability or toxicity .
- Docking Simulations : Identify potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
What are the challenges in characterizing hydrazine degradation products?
Q. Advanced Research
- Oxidative Degradation : Hydrazines oxidize to diazenes or nitrosamines under light/heat. Monitor via LC-MS with UV detection (λ = 254 nm) .
- Hydrolysis : In aqueous media, hydrazines may decompose to amines. Stabilize formulations at pH 4–6 .
How does steric hindrance impact the reactivity of this compound in cyclization reactions?
Advanced Research
Bulky substituents (e.g., phenethyl groups) slow cyclization kinetics in reactions like Fischer indole synthesis. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers. Reduced steric hindrance in analogs (e.g., 1-Methyl-1-phenylhydrazine) accelerates ring closure .
What analytical standards are recommended for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
